
3-(3,4-Dimethoxyphenyl)benzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3’,4’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol is an organic compound belonging to the class of biphenyl derivatives It is characterized by the presence of two methoxy groups attached to the biphenyl structure, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3’,4’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the biphenyl core, which can be achieved through a Suzuki coupling reaction between a boronic acid derivative and a halogenated biphenyl compound.
Methanol Group Addition: The final step involves the reduction of a carbonyl group to a methanol group using a reducing agent like sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: In an industrial setting, the production of (3’,4’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control further enhances the efficiency of the process.
Types of Reactions:
Oxidation: (3’,4’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various alcohol derivatives using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of (3’,4’-Dimethoxy-[1,1’-biphenyl]-3-yl)aldehyde.
Reduction: Formation of (3’,4’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol derivatives.
Substitution: Formation of halogenated biphenyl derivatives.
Applications De Recherche Scientifique
(3’,4’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of (3’,4’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups and the biphenyl core play a crucial role in its binding affinity and specificity. The compound may modulate various biochemical pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
(3,4-Dimethoxyphenyl)methanol: Shares similar methoxy and methanol groups but differs in the position of the biphenyl core.
Veratryl alcohol: Another methoxy-substituted benzyl alcohol with different substitution patterns.
Uniqueness: (3’,4’-Dimethoxy-[1,1’-biphenyl]-3-yl)methanol is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical and biological properties compared to other similar compounds.
Propriétés
Formule moléculaire |
C15H16O3 |
|---|---|
Poids moléculaire |
244.28 g/mol |
Nom IUPAC |
[3-(3,4-dimethoxyphenyl)phenyl]methanol |
InChI |
InChI=1S/C15H16O3/c1-17-14-7-6-13(9-15(14)18-2)12-5-3-4-11(8-12)10-16/h3-9,16H,10H2,1-2H3 |
Clé InChI |
NQLAJJBLWJZCFR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC=CC(=C2)CO)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Rel-(1R,5S)-8-methyl-3-azabicyclo[3.2.1]octan-8-ol hydrochloride](/img/structure/B12996616.png)

![4-((6-Ethyl-2,6-diazaspiro[3.3]heptan-2-yl)methyl)aniline dihydrochloride](/img/structure/B12996630.png)
![2-(2-Aminoethyl)-7-bromopyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B12996642.png)
![Ethyl 5-aminobicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B12996652.png)

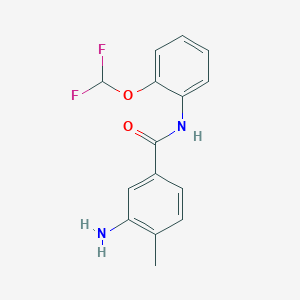
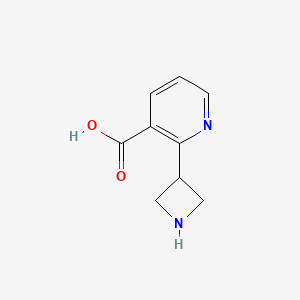
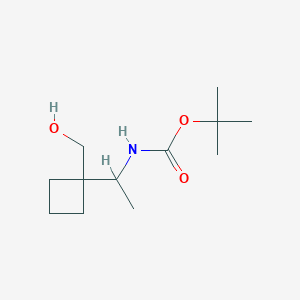
![2-(3-(Ethoxycarbonyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B12996674.png)
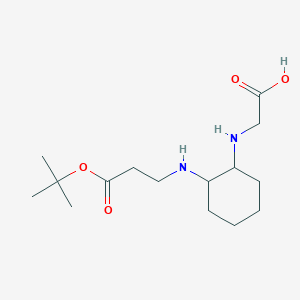
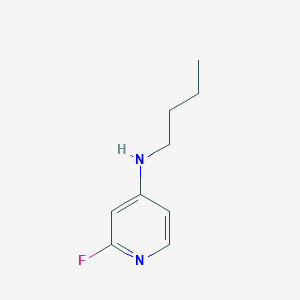
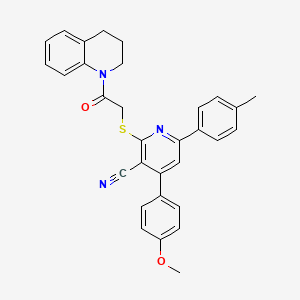
![5-Bromo-3-methylimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12996700.png)
